Jak-IN-33 -

Jak-IN-33

Catalog Number: EVT-12508361
CAS Number:
Molecular Formula: C24H27N5O5
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Jak-IN-33 is classified under small molecule inhibitors targeting Janus kinases. It is specifically designed to inhibit the activity of these enzymes, thereby interfering with the JAK-STAT signaling pathway, which is pivotal in mediating immune responses and hematopoiesis. This compound is part of ongoing research aimed at developing more selective and effective treatments for diseases associated with dysregulated JAK activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Jak-IN-33 involves several key steps that utilize advanced organic chemistry techniques. While specific synthetic routes for Jak-IN-33 may not be fully detailed in the literature, similar compounds have been synthesized using methods such as:

  1. Coupling Reactions: These involve the formation of new carbon-carbon bonds through various coupling strategies, including Suzuki coupling and Buchwald-Hartwig amination.
  2. Functional Group Modifications: This includes the introduction or modification of functional groups to enhance the compound's potency and selectivity towards specific JAK isoforms.
  3. Purification Techniques: After synthesis, compounds are typically purified using chromatography techniques to isolate the desired product from by-products and unreacted materials.

For instance, related compounds have been synthesized through iterative rounds of screening and optimization, focusing on achieving high selectivity for specific JAK isoforms while minimizing off-target effects.

Molecular Structure Analysis

Structure and Data

The molecular structure of Jak-IN-33 can be represented using its chemical formula and structural diagrams. Although specific structural data for Jak-IN-33 may not be available, it is essential to note that Janus kinase inhibitors generally share common structural features:

  • Core Structure: Typically includes a heterocyclic ring system that facilitates binding to the ATP-binding pocket of the kinase.
  • Substituents: Various substituents are attached to enhance binding affinity and selectivity for specific JAK isoforms.

Molecular modeling techniques such as X-ray crystallography or NMR spectroscopy may provide insights into the three-dimensional conformation of Jak-IN-33, which is crucial for understanding its interaction with target kinases.

Chemical Reactions Analysis

Reactions and Technical Details

Jak-IN-33 undergoes several chemical reactions that are critical for its function as a JAK inhibitor. Key reactions include:

  1. Binding Interactions: The compound forms non-covalent interactions with the ATP-binding site of Janus kinases, which can include hydrogen bonding and hydrophobic interactions.
  2. Enzymatic Activity Modulation: By binding to the kinase domain, Jak-IN-33 inhibits the phosphorylation process that activates downstream signaling pathways.

Detailed kinetic studies would typically assess the compound's inhibitory potency (IC50 values) against different JAK isoforms, providing insights into its selectivity profile.

Mechanism of Action

Process and Data

The mechanism of action for Jak-IN-33 involves competitive inhibition at the ATP-binding site of Janus kinases. Upon binding:

  1. Inhibition of Phosphorylation: The compound prevents ATP from binding, thereby inhibiting the phosphorylation of substrates that are essential for signal transduction.
  2. Downstream Effects: This inhibition leads to reduced activation of signal transducer and activator of transcription proteins (STATs), which are crucial for mediating cellular responses to cytokines.

Research has shown that effective JAK inhibitors can lead to significant therapeutic outcomes in conditions like rheumatoid arthritis by modulating inflammatory responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific data for Jak-IN-33 may not be readily available, general properties relevant to Janus kinase inhibitors include:

  • Molecular Weight: Typically ranges between 400–600 g/mol.
  • Solubility: Solubility in aqueous solutions can vary significantly based on functional groups present; many inhibitors exhibit poor solubility.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; thus, stability studies are often conducted during development.

Characterization techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) are commonly employed to analyze these properties.

Applications

Scientific Uses

Jak-IN-33 has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a JAK inhibitor, it is being studied for its efficacy in treating autoimmune diseases like rheumatoid arthritis and psoriasis.
  2. Cancer Therapy: Research indicates that targeting JAK pathways may be beneficial in certain cancers where these pathways are aberrantly activated.
  3. Immunology Studies: Understanding how Jak-IN-33 modulates immune responses can provide insights into new therapeutic strategies for immune-related disorders.

Properties

Product Name

Jak-IN-33

IUPAC Name

[(2R)-1-methoxypropan-2-yl] 2-[6-[[5-carbamoyl-4-(2-methoxyanilino)pyridin-2-yl]amino]pyridin-3-yl]acetate

Molecular Formula

C24H27N5O5

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C24H27N5O5/c1-15(14-32-2)34-23(30)10-16-8-9-21(26-12-16)29-22-11-19(17(13-27-22)24(25)31)28-18-6-4-5-7-20(18)33-3/h4-9,11-13,15H,10,14H2,1-3H3,(H2,25,31)(H2,26,27,28,29)/t15-/m1/s1

InChI Key

QLSJFVSWCVEOMO-OAHLLOKOSA-N

Canonical SMILES

CC(COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N

Isomeric SMILES

C[C@H](COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.